4-[(4-Ethoxyphenyl)carbamoyl]benzene-1,3-dicarboxylic acid
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Overview
Description
4-[(4-Ethoxyphenyl)carbamoyl]benzene-1,3-dicarboxylic acid is an organic compound characterized by its complex aromatic structure This compound features a benzene ring substituted with an ethoxyphenylcarbamoyl group and two carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Ethoxyphenyl)carbamoyl]benzene-1,3-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Benzene is nitrated to form nitrobenzene.
Reduction: Nitrobenzene is reduced to aniline.
Acylation: Aniline undergoes acylation with ethyl chloroformate to form 4-ethoxyaniline.
Coupling Reaction: 4-ethoxyaniline is then coupled with isophthaloyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are often employed.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Ethoxyphenyl)carbamoyl]benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction can lead to the formation of amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
Oxidation: Quinones and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
4-[(4-Ethoxyphenyl)carbamoyl]benzene-1,3-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular pathways. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Phthalic acid (1,2-benzenedicarboxylic acid)
- Isophthalic acid (1,3-benzenedicarboxylic acid)
- Terephthalic acid (1,4-benzenedicarboxylic acid)
Uniqueness
4-[(4-Ethoxyphenyl)carbamoyl]benzene-1,3-dicarboxylic acid is unique due to the presence of the ethoxyphenylcarbamoyl group, which imparts distinct chemical properties and reactivity compared to its simpler counterparts. This makes it valuable for specialized applications where these unique properties are advantageous.
Properties
Molecular Formula |
C17H15NO6 |
---|---|
Molecular Weight |
329.30 g/mol |
IUPAC Name |
4-[(4-ethoxyphenyl)carbamoyl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C17H15NO6/c1-2-24-12-6-4-11(5-7-12)18-15(19)13-8-3-10(16(20)21)9-14(13)17(22)23/h3-9H,2H2,1H3,(H,18,19)(H,20,21)(H,22,23) |
InChI Key |
UUKCVANVAVSWKA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)C(=O)O)C(=O)O |
Origin of Product |
United States |
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